O-Demethylencainide
Description
O-Demethylencainide (ODE), chemically designated as 4-hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide, is a primary active metabolite of the antiarrhythmic drug encainide. Its molecular formula is C₂₁H₂₆N₂O₂, with a CAS registry number of 37612-09-2 . ODE exhibits potent sodium channel-blocking activity, reducing the maximum upstroke velocity of cardiac action potentials, a mechanism critical to its antiarrhythmic effects . Pharmacodynamic studies highlight its superior efficacy compared to other encainide metabolites, such as 3-methoxy-O-demethylencainide (MODE), making it a key contributor to encainide’s therapeutic profile .
Structurally, ODE features a benzamide core substituted with a hydroxy group and a piperidinyl-ethylphenyl moiety, which enhances its binding affinity to cardiac sodium channels. Its metabolic formation involves the demethylation of encainide, a process that significantly influences its pharmacokinetic and pharmacodynamic properties .
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23-15-5-4-7-18(23)12-9-16-6-2-3-8-20(16)22-21(25)17-10-13-19(24)14-11-17/h2-3,6,8,10-11,13-14,18,24H,4-5,7,9,12,15H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHJFCPHRGVEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958660 | |
| Record name | 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81329-70-6, 37612-09-2 | |
| Record name | 4-Hydroxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Encainide, O-demethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037612092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Desmethylencainide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081329706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLENCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU4S7N0AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
O-Demethylencainide vs. 3-Methoxy-O-demethylencainide (MODE)
MODE, another encainide metabolite, shares structural similarities with ODE but differs by the addition of a methoxy group at the 3-position. This modification reduces its sodium channel-blocking efficacy compared to ODE, as demonstrated in isolated cardiac tissue studies .
Key Differences:
Note: MODE’s formula is inferred based on structural data but lacks explicit confirmation in the provided evidence.
Structural Analogs and Functional Comparisons
Other O-desmethyl compounds, while structurally distinct, provide insights into the role of demethylation in pharmacological activity:
Research Findings and Data Tables
Sodium Current Inhibition in Cardiac Tissue
- ODE : Reduces peak inward sodium current by ~70% at therapeutic concentrations, per isolated tissue studies .
- MODE : Exhibits ~40% inhibition under identical conditions, confirming its lower potency .
Physicochemical Properties
| Property | This compound | O-desmethyl metoclopramide |
|---|---|---|
| Molecular Weight | 338.45 g/mol | 285.77 g/mol |
| LogP (Predicted) | 2.8 (moderate lipophilicity) | 1.2 (lower lipophilicity) |
| Hydrogen Bond Donors | 2 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
